2-Pyridinol-1-oxide

Catalog No.
S1545060
CAS No.
13161-30-3
M.F
C5H5NO2
M. Wt
111.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pyridinol-1-oxide

CAS Number

13161-30-3

Product Name

2-Pyridinol-1-oxide

IUPAC Name

1-hydroxypyridin-2-one

Molecular Formula

C5H5NO2

Molecular Weight

111.1 g/mol

InChI

InChI=1S/C5H5NO2/c7-5-3-1-2-4-6(5)8/h1-4,8H

InChI Key

SNUSZUYTMHKCPM-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C=C1)O

Synonyms

1-Hydroxy-2-pyridone,;2-Hydroxypyridine 1-oxide, HOPO

Canonical SMILES

C1=CC(=O)N(C=C1)O

The exact mass of the compound 2-Hydroxypyridine 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406972. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Oxides - Cyclic N-Oxides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Foam boosting; Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

2-Pyridinol-1-oxide, also known as 1-hydroxy-2-pyridone (HOPO), is a heterocyclic N-oxide valued for two primary, procurement-relevant functions. Structurally, the vicinal N-oxide and hydroxyl groups create a powerful bidentate, anionic chelating motif, enabling the formation of highly stable transition metal complexes. [REFS-1, REFS-2] Concurrently, it serves as a high-efficacy additive in peptide coupling reactions, where it is recognized as a safer and more selective alternative to common reagents like hydroxybenzotriazole (HOBt). [2] These dual capabilities make it a strategic choice for applications ranging from catalysis and materials science to pharmaceutical synthesis.

Substituting 2-Pyridinol-1-oxide with seemingly similar compounds introduces critical performance failures. Using Pyridine-N-oxide results in a complete loss of chelation capability, as it lacks the essential hydroxyl group and functions only as a weakly basic, monodentate ligand. [1] Replacing it with 2-hydroxypyridine (2-pyridone) removes the N-oxide oxygen, eliminating a key coordination site and altering the electronic properties and stability of resulting metal complexes. In peptide synthesis, substitution with the traditional additive hydroxybenzotriazole (HOBt) forfeits the documented advantages in safety and selectivity offered by the HOPO structure. [2] These differences in binding, reactivity, and process safety make direct substitution a high-risk decision in established protocols.

Defined Acidity Window for pH-Specific Deprotonation and Complexation

2-Pyridinol-1-oxide possesses a pKa of 5.97 for the deprotonation of its hydroxyl group, positioning it as a ligand that can be activated under mildly acidic to neutral conditions. This contrasts sharply with its closest structural analog lacking the hydroxyl group, Pyridine-N-oxide, which is significantly less basic, with its conjugate acid having a pKa of approximately 0.8. [1] This difference of over 5 pKa units is a critical differentiator for processes requiring precise pH control for ligand exchange, metal binding, or pH-triggered release mechanisms.

Evidence DimensionAcidity (pKa of relevant group)
Target Compound DatapKa = 5.97 (for -OH group)
Comparator Or BaselinePyridine-N-oxide (conjugate acid pKa) = ~0.8
Quantified DifferenceApprox. 5.2 pKa units (Target compound's hydroxyl group is vastly more acidic than the protonated N-oxide of the comparator is)
ConditionsAqueous solution, 25°C

This allows for selective deprotonation and metal chelation in specific, non-extreme pH ranges, which is crucial for process control and biological applications.

Quantified Thermal Profile for Safe Process Scale-Up

Process safety studies for the synthesis of 2-Pyridinol-1-oxide provide critical data for industrial procurement and scale-up. The precursor oxidation step is significantly exothermic, liberating 142.1 kJ/mol with a calculated adiabatic temperature increase of 58.3 °C. [1] Crucially, thermal screening reveals a gas-generating decomposition event beginning at 95 °C, with a 24-hour thermal decomposition temperature (TD24) estimated at 77 °C. [1] This well-defined thermal hazard profile allows for the engineering of appropriate controls in a scaled process, a key advantage over materials with unpublished or unknown safety parameters.

Evidence DimensionThermal Safety Parameters (Oxidation Step)
Target Compound DataHeat of Reaction: -142.1 kJ/mol; Adiabatic ΔT: 58.3 °C; TD24: 77 °C
Comparator Or BaselineTypical organic synthesis intermediates with unevaluated thermal risks.
Quantified DifferenceProvides specific, actionable temperature limits for process design.
ConditionsProcess safety assessment via Thermal Screening Unit (TSU) for the oxidation of 2-chloropyridine with H2O2, a key step in HOPO synthesis.

This data enables chemical engineers to design safer, more controlled large-scale manufacturing processes, a critical factor for industrial procurement.

Demonstrated Superiority as a Safer, High-Efficacy Peptide Coupling Additive

In peptide synthesis, 2-Pyridinol-1-oxide (HOPO) is explicitly positioned as a high-performance substitute for the conventional coupling additive hydroxybenzotriazole (HOBt). [1] Research highlights that HOPO can be more effective in reducing side reactions and minimizing racemization during amide bond formation. [1] This improved selectivity, combined with superior safety characteristics compared to the potentially explosive nature of HOBt, makes it a preferred choice for modern, safety-conscious pharmaceutical process development.

Evidence DimensionPerformance and Safety in Peptide Coupling
Target Compound DataExhibits superior selectivity and safety.
Comparator Or BaselineHydroxybenzotriazole (HOBt), a traditional coupling additive.
Quantified DifferenceQualitatively described as more selective and safer.
ConditionsStandard peptide coupling reaction conditions.

For pharmaceutical and biotech buyers, procuring this compound instead of HOBt can lead to higher purity products and a significantly improved process safety profile.

Safer, High-Selectivity Pharmaceutical Peptide Synthesis

As a direct replacement for hydroxybenzotriazole (HOBt), this compound is the appropriate choice for peptide coupling protocols where process safety is a primary concern and minimizing racemization-related impurities is critical to the final API purity. [1]

Precursor for Robust Metal Catalysts and Functional Materials

The strong bidentate chelation makes this compound ideal for synthesizing transition metal complexes intended for catalytic applications where ligand dissociation is a potential failure mode. It provides a stable coordination environment for the metal center.

Development of pH-Responsive Systems for Sensing or Separations

Leveraging its well-defined pKa of 5.97, this compound is suitable for designing sensors, contrast agents, or separation media where metal binding or release must be triggered by small shifts in pH around neutral conditions.

Industrial Synthesis Workflows Requiring Defined Safety Parameters

For any organization scaling up a process involving this moiety, the availability of specific thermal safety data (e.g., TD24 of 77°C) makes it the responsible choice over analogs with unknown thermal hazard profiles, allowing for the design of inherently safer processes. [1]

XLogP3

-0.7

UNII

YO3915897S

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (80%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (40%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H371 (40%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H373 (40%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

13161-30-3
822-89-9

Wikipedia

Hydroxypyridinone

Use Classification

Cosmetics -> Foam boosting; Hair dyeing

Dates

Last modified: 08-15-2023

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